molecular formula C12H23NO10S3 B1234311 Glucoraphanin

Glucoraphanin

Cat. No. B1234311
M. Wt: 437.5 g/mol
InChI Key: GMMLNKINDDUDCF-BYNGITTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glucoraphanin is a thia-glucosinolic acid that is glucoerucin in which the sulfur atom of the methyl thioether group has been oxidised to the corresponding sulfoxide. It is a sulfoxide and a thia-alkylglucosinolic acid. It derives from a glucoerucin. It is a conjugate acid of a glucoraphanin(1-).

Scientific Research Applications

1. Anti-Obesity Potential and Gut Microbiota Modulation

Glucoraphanin, found in high concentrations in broccoli seeds, has shown potential in combating obesity. It can reduce liver weights, adipose tissue masses, and serum inflammatory factors in high-fat diet-fed mice. Additionally, it positively influences gut microflora, decreasing the Firmicutes/Bacteroidetes ratio, and abundance of microbes linked to high-fat diets. This suggests glucoraphanin's potential use in nutraceuticals and functional foods (Xu et al., 2020).

2. Genetic Characteristics and Synthesis

Glucoraphanin, a precursor of sulforaphane, has chemopreventive and anticarcinogenic characteristics. Research has focused on its synthesis, metabolism, and genetic traits, laying a foundation for broader applications in molecular marker technology (Liu, 2014).

3. Production via Microbial Fermentation

An engineered bacterial strain expressing allogeneic enzymes demonstrated the potential for microbial fermentation as a method to produce glucoraphanin. This approach offers an alternative to costly chemical extraction from plant tissues (Yang et al., 2020).

4. Role in Plant Defense and Human Health

Glucoraphanin plays a role in plant defense and has health-promoting properties. Studies on Chinese kale (Brassica oleracea var. alboglabra Bailey) revealed genes involved in its metabolism, providing insights into its biosynthesis and potential health benefits (Yin et al., 2015).

5. Enhanced Production in Heterologous Hosts

Efforts to engineer the production of glucoraphanin in Nicotiana benthamiana, a non-native host, have shown promise. By optimizing gene expression strategies, researchers achieved a significant increase in its production, highlighting new avenues for efficient glucoraphanin sourcing (Crocoll et al., 2016).

6. Bioavailability and Health Benefits

Research has shown that glucoraphanin's bioavailability and health benefits can be enhanced with active endogenous myrosinase. This finding is crucial for developing effective glucoraphanin supplementation strategies (Fahey et al., 2015).

7. Extraction Methods and Bioactivity

Studies have improved glucoraphanin extraction methods, such as countercurrent extraction from Cardaria draba. These methods have shown increased bioactivity and low toxicity, important for medical and nutritional applications (Powell et al., 2005).

8. Antimicrobial and Anti-Cancer Properties

Glucoraphanin has been explored for its antimicrobial and anti-cancer properties. It can be converted into bioactive forms that exhibit therapeutic utility against various pathogens and show potential in cancer chemoprevention (Melrose, 2019).

properties

Product Name

Glucoraphanin

Molecular Formula

C12H23NO10S3

Molecular Weight

437.5 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-5-methylsulfinyl-N-sulfooxypentanimidothioate

InChI

InChI=1S/C12H23NO10S3/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12/h7,9-12,14-17H,2-6H2,1H3,(H,19,20,21)/b13-8-/t7-,9-,10+,11-,12+,25?/m1/s1

InChI Key

GMMLNKINDDUDCF-BYNGITTOSA-N

Isomeric SMILES

CS(=O)CCCC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

SMILES

CS(=O)CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O

Canonical SMILES

CS(=O)CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O

synonyms

eta-D-glucopyranose, 1-thio-, 1-(5-(methylsulfinyl)-N-(sulfooxy)pentanimidate)
glucoraphanin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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